molecular formula C19H27N3O3 B6513926 N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-90-0

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6513926
CAS No.: 892263-90-0
M. Wt: 345.4 g/mol
InChI Key: BSSWEVFLWREPII-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic core with two carbonyl groups at positions 2 and 4, a pentyl substituent at position 3, and a carboxamide group at position 7 bearing a 3-methylbutyl chain.

Properties

IUPAC Name

N-(3-methylbutyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-5-6-11-22-18(24)15-8-7-14(12-16(15)21-19(22)25)17(23)20-10-9-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSWEVFLWREPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Key Differences :

  • Substituent at N-position : The target compound features a 3-methylbutyl group, whereas the analog has a 2-chlorobenzyl group. The latter introduces aromaticity and electron-withdrawing effects from the chlorine atom, which may enhance binding affinity to hydrophobic pockets in biological targets .

Table 1: Structural and Functional Comparison

Property Target Compound N-(2-chlorobenzyl) Analog
Substituent at N-position 3-methylbutyl (aliphatic) 2-chlorobenzyl (aromatic)
Molecular Weight* ~363.45 g/mol ~425.89 g/mol
Key Functional Groups Carboxamide, pentyl, 2,4-dioxo Carboxamide, pentyl, 2,4-dioxo
Potential Bioactivity Enzyme inhibition (inferred) Enhanced receptor binding

*Calculated based on molecular formulas.

Structural Analog: N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

Key Differences :

  • Core Modifications : The analog includes a phenyl group at position 3 and a 1,3-benzodioxole substituent, introducing steric bulk and electron-donating effects.
  • Pharmacokinetics : The benzodioxole group may improve metabolic stability by resisting oxidative degradation, whereas the target compound’s 3-methylbutyl chain could enhance lipophilicity and membrane permeability .

Functional Group Comparison with Non-Quinazoline Analogs

  • N-(3-methylbutyl)propanamide (from ) : While simpler, this aliphatic amide shares the 3-methylbutyl chain with the target compound. The quinazoline core in the target likely confers higher rigidity and specificity in biological interactions compared to linear amides .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (from ) : The hydroxyl and dimethyl groups in this benzamide derivative contrast with the tetrahydroquinazoline core. The latter’s fused ring system may enable π-π stacking interactions in enzyme active sites, which linear amides lack .

Research Findings and Implications

  • Substituent Effects : Bulky aromatic groups (e.g., 2-chlorobenzyl or benzodioxole) enhance receptor affinity but may reduce bioavailability due to increased molecular weight. Aliphatic chains (e.g., 3-methylbutyl) balance lipophilicity and synthetic accessibility .
  • Core Modifications : The 2,4-dioxo motif in tetrahydroquinazolines is critical for hydrogen bonding with biological targets, as seen in protease inhibitors. Substitution at position 3 (pentyl vs. phenyl) modulates steric hindrance and binding pocket compatibility .

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